molecular formula C20H19N3O2S B2487181 N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921582-92-5

N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2487181
CAS RN: 921582-92-5
M. Wt: 365.45
InChI Key: WBXLSEMUKBJAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of chemical compounds known for their potential in various biological and chemical applications. Research often focuses on the synthesis, structural analysis, and evaluation of biological activity, aiming to explore their utility in fields like medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves techniques like microwave-assisted facile synthesis, facilitating the creation of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, coupled through pharmacophores associated with biological properties (Tiwari et al., 2017). Another approach includes the design and synthesis of substituted benzamides starting from various precursors, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is established through techniques like X-ray diffraction, which helps in understanding the crystal structure and stabilization mechanisms through hydrogen bonds and π···π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

These compounds are characterized by their ability to undergo various chemical reactions, leading to the formation of derivatives with significant biological activities. For example, synthesis methods often involve coupling reactions, cyclization, and condensation to introduce specific functional groups (Saeed et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their application in drug design and other fields. The synthesis approach and the molecular structure significantly influence these properties (Narayana et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are defined by the compound's structure. Studies often explore these aspects through biological evaluation and docking studies to predict the mechanism of action (Lynch et al., 2006).

Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs

Compounds derived from 2-aminothiazole, including those similar to N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, have been synthesized and identified for their potential in nonsteroidal anti-inflammatory drugs (NSAIDs). Specifically, the hydrochloride salts of certain compounds showed anti-inflammatory activity across various concentrations, indicating the relevance of this class of compounds in the development of NSAIDs (Lynch et al., 2006).

Antibacterial Agents

Novel analogs of benzothiazole-substituted compounds, related to this compound, have shown promising antibacterial activity. For instance, some compounds displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017).

Anticancer Potential

Studies have demonstrated the anticancer potential of benzamide derivatives, which are structurally related to this compound. Several of these compounds have exhibited promising anticancer activity against various human cancer cell lines, indicating their potential in cancer therapy (Tiwari et al., 2017).

Antimicrobial and Antifungal Agents

Thiazole derivatives, including those similar to the chemical , have been synthesized and shown to possess antimicrobial and antifungal properties. These compounds have demonstrated good activity against a range of bacterial and fungal species, suggesting their potential application in antimicrobial therapies (Chawla, 2016).

Development of Adjuvants for Vaccines

Compounds with aminothiazole scaffolds, structurally related to this compound, have been identified as potential adjuvants for vaccines. They have been found to enhance antigen-specific antibody responses, indicating their potential in improving vaccine efficacy (Saito et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through laboratory testing .

Future Directions

The future directions for research on this compound could include further studies to elucidate its chemical properties, potential uses, and safety profile. It could also be investigated as a potential scaffold for the development of new drugs or other useful compounds .

properties

IUPAC Name

N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-8-9-14(2)17(10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXLSEMUKBJAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.